molecular formula C9H15Cl2N3O2 B2642431 Methyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-6-carboxylate;dihydrochloride CAS No. 2253640-34-3

Methyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-6-carboxylate;dihydrochloride

Cat. No.: B2642431
CAS No.: 2253640-34-3
M. Wt: 268.14
InChI Key: NGIXXXYQKHTCRW-UHFFFAOYSA-N
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Description

Methyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-6-carboxylate;dihydrochloride is a heterocyclic compound that features a fused ring system combining imidazole and diazepine structures

Scientific Research Applications

Methyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-6-carboxylate;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as an anti-inflammatory agent.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-6-carboxylate;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an imidazole derivative with a diazepine precursor in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 150°C.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are possible, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in dry solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles (amines, thiols); reactions usually occur in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products: The major products from these reactions include various oxidized, reduced, and substituted derivatives, which can be further characterized by spectroscopic methods such as NMR and mass spectrometry.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

    Methyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-6-carboxylate: The base form without the dihydrochloride salt.

    N-Ethyl-N-((6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methyl)ethanamine hydrochloride: A structurally related compound with different substituents.

Uniqueness: Methyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-6-carboxylate;dihydrochloride is unique due to its specific fused ring system and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

methyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-6-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.2ClH/c1-14-9(13)7-4-10-5-8-11-2-3-12(8)6-7;;/h2-3,7,10H,4-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIXXXYQKHTCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC2=NC=CN2C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253640-34-3
Record name methyl 5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-6-carboxylate dihydrochloride
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